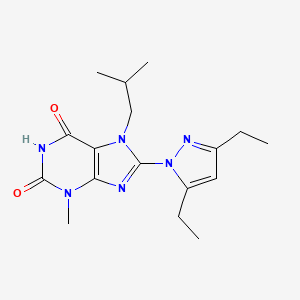![molecular formula C14H13N5OS B2609723 3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile CAS No. 2097864-46-3](/img/structure/B2609723.png)
3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S- moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole derivatives involve the interaction with biomolecules (proteins and DNA) due to their capability to produce mesoionic salts .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined using various spectroscopic techniques. For instance, IR, 1H-NMR, 13C-NMR, and MS can be used to confirm the structure of the synthesized compounds .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- A study by Xia (2015) focused on the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, which demonstrated inhibitory effects against Xanthomonas campestris pv. oryzae, indicating potential agricultural applications (Xia, 2015).
- Abdel‐Aziz et al. (2009) explored the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, some of which showed significant anti-arrhythmic activity, highlighting their potential in cardiovascular therapeutics (Abdel‐Aziz et al., 2009).
Antiviral and Antimicrobial Activities
- Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine doped with febuxostat, demonstrating promising antiviral and antimicrobial activities, which could lead to the development of new therapeutic agents (Reddy et al., 2013).
Anticancer Potential
- Caneschi et al. (2019) evaluated lipophilic 1,2,4 and 1,3,4-oxadiazole derivatives for their anticancer activity, indicating the potential of thiadiazole and oxadiazole moieties in cancer treatment (Caneschi et al., 2019).
Photochemical Studies
- Pavlik et al. (2003) investigated the photochemistry of phenyl-substituted 1,2,4-thiadiazoles, contributing to the understanding of the chemical behavior of thiadiazole derivatives under light exposure (Pavlik et al., 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The 1,3,4-thiadiazole moiety and its derivatives, including “3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile”, have shown promising results in various biological activities. Future research could focus on further structural modifications of the 1,3,4-thiadiazole ring to develop highly effective and less toxic compounds with potential as antimicrobial agents or other therapeutic applications.
Propiedades
IUPAC Name |
3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c15-9-11-2-1-3-12(8-11)14(20)19-6-4-18(5-7-19)13-10-16-21-17-13/h1-3,8,10H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOJCOKWBDSKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(5-Acetamido-3-methylpyrazol-1-yl)phenyl]-2-chloropropanamide](/img/structure/B2609640.png)

![4-chloro-N-(4-methoxyphenethyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2609646.png)


![2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline](/img/structure/B2609650.png)

![3-cyano-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2609654.png)



![2-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(2-methylphenyl)thio]pyrazine](/img/no-structure.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide](/img/structure/B2609663.png)
